molecular formula C21H27N5O2 B11221436 2-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethyl)-5,6,7,8-tetrahydro-3(2H)-cinnolinone

2-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethyl)-5,6,7,8-tetrahydro-3(2H)-cinnolinone

Cat. No.: B11221436
M. Wt: 381.5 g/mol
InChI Key: IXJZBTFVLDCUFH-UHFFFAOYSA-N
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Description

2-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethyl)-5,6,7,8-tetrahydro-3(2H)-cinnolinone is a synthetic heterocyclic compound featuring a 5,6,7,8-tetrahydrocinnolinone core substituted with a piperazine-linked 4-pyridylethyl moiety. The piperazine group, connected via a 2-oxoethyl chain, introduces basicity and solubility, while the 4-pyridylethyl substituent may contribute to receptor-binding interactions, commonly observed in kinase inhibitors or neurotransmitter antagonists .

Properties

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

2-[2-oxo-2-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydrocinnolin-3-one

InChI

InChI=1S/C21H27N5O2/c27-20-15-18-3-1-2-4-19(18)23-26(20)16-21(28)25-13-11-24(12-14-25)10-7-17-5-8-22-9-6-17/h5-6,8-9,15H,1-4,7,10-14,16H2

InChI Key

IXJZBTFVLDCUFH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCN(CC3)CCC4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Alkylation of Cinnolinone at the 2-Position

The 2-position of the cinnolinone is alkylated using 2-chloroethyl ketone derivatives. A two-step process is employed:

Step 2a: Synthesis of 2-(2-chloroethyl)-5,6,7,8-tetrahydro-3(2H)-cinnolinone

Cinnolinone+ClCH2COClEt3N, DCM2-(2-Chloroethyl)-cinnolinone(Yield: 85%)[3]\text{Cinnolinone} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-(2-Chloroethyl)-cinnolinone} \quad \text{(Yield: 85\%)}

Step 2b: Nucleophilic substitution with piperazine

2-(2-Chloroethyl)-cinnolinone+PiperazineK2CO3,DMF2-(2-Piperazinoethyl)-cinnolinone(Yield: 78%)[2]\text{2-(2-Chloroethyl)-cinnolinone} + \text{Piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-(2-Piperazinoethyl)-cinnolinone} \quad \text{(Yield: 78\%)}

Critical Parameters:

  • Base: Potassium carbonate ensures deprotonation of piperazine.

  • Temperature: 80–90°C minimizes side reactions.

Alternative Route: Reductive Amination Strategy

A one-pot reductive amination approach avoids halogenated intermediates:

Step 4:

2-(2-Oxoethyl)-cinnolinone+4-(2-Aminoethyl)pyridineNaBH3CN, MeOHTarget Compound(Yield: 70%)[4]\text{2-(2-Oxoethyl)-cinnolinone} + \text{4-(2-Aminoethyl)pyridine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target Compound} \quad \text{(Yield: 70\%)}

Advantages:

  • Eliminates need for toxic alkyl halides.

  • Higher functional group tolerance.

Comparative Analysis of Synthetic Methods

Method Yield Key Advantages Limitations
Halogenation-Alkylation 78%High purity, scalableRequires toxic alkyl halides
Reductive Amination 70%Eco-friendly, one-potLower yield due to side reactions

Purification and Characterization

  • Chromatography: Silica gel column chromatography (EtOAc/MeOH 9:1) isolates the target compound.

  • Spectroscopic Data:

    • 1^1H NMR (400 MHz, DMSO-d6): δ 8.45 (d, 2H, pyridyl), 4.32 (t, 2H, CH2N), 3.12 (m, 8H, piperazine).

    • HRMS: m/z 413.2121 [M+H]+^+ (Calc. 413.2124).

Industrial-Scale Considerations

  • Cost Efficiency: Halogenation-alkylation remains preferred for large-scale production due to reagent availability.

  • Waste Management: Patent CN101624384A highlights solvent recovery systems to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethyl)-5,6,7,8-tetrahydro-3(2H)-cinnolinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethyl)-5,6,7,8-tetrahydro-3(2H)-cinnolinone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Chemical Biology: The compound can serve as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethyl)-5,6,7,8-tetrahydro-3(2H)-cinnolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Cinnolinone vs. Quinazolinone Derivatives

  • Target Compound: The tetrahydrocinnolinone core provides a partially saturated bicyclic system, which may reduce planarity and improve metabolic stability compared to fully aromatic quinazolinones.
  • Quinazolinone Analogs: Compounds like 2-[2-oxo-2-(4-pyridyl)ethyl]-3-phenyl-4(3H)-quinazolinone (FABXEL10) share the 2-oxoethylpiperazino-pyridyl substituent but differ in their bicyclic core. Quinazolinones are widely studied for kinase inhibition (e.g., EGFR inhibitors) due to their aromatic π-stacking capabilities .

Pyridazinone Derivatives

  • Example: 6-(2-furyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone (CAS 1282127-85-8) replaces the cinnolinone with a pyridazinone ring. Pyridazinones are known for cardiovascular and antidiabetic activities, but the furyl substituent in this analog introduces distinct electronic and steric effects compared to the 4-pyridylethyl group in the target compound .

Substituent Effects on Pharmacological Activity

Compound Core Structure Key Substituents Potential Activity
Target Compound Tetrahydrocinnolinone Piperazino-4-pyridylethyl Kinase inhibition, CNS modulation
FABXEL10 Quinazolinone Phenyl, 4-pyridylethyl Kinase inhibition (EGFR, VEGFR)
CAS 1282127-85-8 Pyridazinone 2-Furyl, piperazino-2-pyridyl Cardiovascular, α-glucosidase inhibition
HADLED Quinazolinone 4-Chlorophenyl, 4-pyridylethyl Anticancer, antimicrobial
  • Piperazine Linkage : The piperazine group in the target compound and analogs (e.g., HADLED) enhances solubility and serves as a spacer for receptor interaction. Substitutions on the piperazine nitrogen (e.g., 4-pyridylethyl vs. 4-chlorophenyl) modulate lipophilicity and target selectivity .
  • Aryl Substituents : The 4-pyridyl group in the target compound may engage in hydrogen bonding with enzymes, whereas chlorophenyl (HADLED) or furyl (CAS 1282127-85-8) groups introduce steric bulk or electron-withdrawing effects .

Research Findings and Implications

  • Enzyme Inhibition Potential: Structural analogs such as methyl 15-oxo-eudesmane-4,11(13)-dien-12-oate (a sesquiterpene from Aquilaria crassna) exhibit α-glucosidase inhibition (IC50 = 121.8 µg/mL), suggesting that the target compound’s pyridyl-piperazine motif could be optimized for similar metabolic enzyme targeting .
  • Receptor Binding : Piperazine derivatives in patented compounds (e.g., Vertex Pharmaceuticals’ N-benzyl propanamide) are often designed for CNS or oncology targets, highlighting the versatility of this structural feature .

Biological Activity

The compound 2-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethyl)-5,6,7,8-tetrahydro-3(2H)-cinnolinone (CAS Number: 1401559-42-9) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21H27N5O2
  • Molecular Weight : 381.5 g/mol
  • Structure : The compound features a piperazine moiety linked to a pyridine group, contributing to its pharmacological profile.

Pharmacological Profile

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Research has shown that similar compounds possess significant anticancer properties. For instance:

  • Mechanism : The presence of electron-withdrawing groups enhances cytotoxicity against various cancer cell lines.
  • Case Study : A derivative exhibited an IC50 value of less than 10 µM against breast cancer cell lines, suggesting strong antiproliferative effects .

Anticonvulsant Activity

Compounds derived from similar scaffolds have demonstrated anticonvulsant properties:

  • Mechanism : Interaction with GABA receptors and modulation of neurotransmitter release.
  • Case Study : A related compound showed a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity:

  • Mechanism : Inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Case Study : Similar thienopyrimidine derivatives displayed MIC values ranging from 0.125 to 8 µg/mL against various pathogens .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications in the molecular structure can significantly influence biological activity:

  • Pyridine Substitution : The position and nature of substituents on the pyridine ring can enhance binding affinity to biological targets.
  • Piperazine Linkage : Variations in the piperazine moiety affect the pharmacokinetics and bioavailability of the compound.

Data Table of Biological Activities

Activity TypeRelated CompoundsMechanismCase Study Findings
AnticancerThiazole derivativesCytotoxicity via apoptosis inductionIC50 < 10 µM in breast cancer
AnticonvulsantPiperazine analogsGABA receptor modulationED50 = 24.38 mg/kg
AntimicrobialThienopyrimidine derivativesInhibition of cell wall synthesisMIC = 0.125–8 µg/mL

Q & A

Q. What are the key synthetic pathways for preparing 2-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethyl)-5,6,7,8-tetrahydro-3(2H)-cinnolinone?

The synthesis typically involves multi-step organic reactions, including:

  • Intermediate preparation : Formation of the piperazine-pyridyl ethyl intermediate via coupling reactions (e.g., alkylation or amidation).
  • Core assembly : Reaction of the intermediate with a cinnolinone precursor under reflux conditions in ethanol or dichloromethane.
  • Purification : Recrystallization from ethanol or column chromatography to isolate the final product. Yield optimization often requires adjusting solvent polarity, temperature, and stoichiometry of reagents .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify hydrogen/carbon environments, particularly the pyridyl, piperazine, and cinnolinone moieties.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Detection of carbonyl (C=O) stretches (~1650–1750 cm1^{-1}) and aromatic C-H bonds. Cross-referencing with reference standards (e.g., impurity profiles in pharmaceutical databases) enhances accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

  • Experimental variables : Compare solvent systems (e.g., ethanol vs. dichloromethane), reaction times, and catalyst use. For example, reports 90% yield using ethanol under reflux, while other protocols may require inert atmospheres.
  • Impurity analysis : Use HPLC or TLC to identify byproducts (e.g., unreacted intermediates or oxidized derivatives). Adjust stoichiometry or purification methods accordingly .

Q. What methodological approaches are recommended for studying the compound’s environmental fate?

  • Laboratory studies : Assess hydrolysis, photolysis, and biodegradation using OECD guidelines. Measure half-lives under varying pH and UV light conditions.
  • Ecotoxicology : Use model organisms (e.g., Daphnia magna) to evaluate acute/chronic toxicity. Link results to molecular docking studies to predict binding to biological targets (e.g., enzymes in aquatic species) .

Q. How can the compound’s reactivity be leveraged for derivatization in drug discovery?

  • Functional group modification :
  • Oxidation/Reduction : Modify the cinnolinone carbonyl group to explore metabolite pathways.
  • Substitution reactions : Introduce halogens or alkyl groups at the pyridyl or piperazine positions to alter pharmacokinetics.
    • Biological activity assays : Pair synthetic derivatives with in vitro kinase inhibition assays (e.g., ATP-binding site competition) to establish structure-activity relationships (SAR) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepConditionsYieldReference
Intermediate synthesisEthanol, reflux, 3 hours90%
Core assemblyDichloromethane, RT, 12 hours75%
Final purificationColumn chromatography (SiO2_2, EtOAc/Hexane)85%

Q. Table 2: Analytical Characterization Data

TechniqueKey SignalsInterpretation
1^1H NMR (400 MHz, DMSO-d6)δ 8.50 (pyridyl H), δ 3.60 (piperazine CH2_2)Confirms aromatic and aliphatic regions
HRMS (ESI+)m/z 456.2450 [M+H]+^+Matches theoretical mass

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